molecular formula C12H8BrNS B152520 3-Bromo-10h-phenothiazine CAS No. 3939-23-9

3-Bromo-10h-phenothiazine

Cat. No.: B152520
CAS No.: 3939-23-9
M. Wt: 278.17 g/mol
InChI Key: JEWIAYIESCUSKQ-UHFFFAOYSA-N
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Description

3-Bromo-10h-phenothiazine is a useful research compound. Its molecular formula is C12H8BrNS and its molecular weight is 278.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.73e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electroactive Materials

3-Bromo-10H-phenothiazine derivatives have been synthesized and investigated as organic electroactive materials. These derivatives, particularly when functionalized as hydrazones, show promise as effective hole-transporting materials. Their thermal, optical, electrochemical, and photophysical properties have been extensively studied, indicating potential applications in organic electronics (Bieliauskas et al., 2012).

Photovoltaic Applications

Phenothiazine derivatives, including those derived from this compound, are significant in photovoltaic applications, specifically in dye-sensitized solar cells (DSSCs). Research has shown that these compounds, due to their structural diversity, can significantly impact the performance of DSSCs. The different geometries of phenothiazine dyes have been explored to understand their influence on photovoltaic performance (Buene et al., 2019).

Electronic Property Investigation

Studies involving the coupling of phenothiazine with other substrates, such as bromo anthracenes and perylene, have provided insights into the electronic properties of these combinations. Such research has revealed unique electronic communication in excited states and has implications for the development of advanced electronic materials (Franz et al., 2008).

Photocatalytic Hydrogen Production

Phenothiazine-based organic sensitizers derived from this compound have been synthesized and applied in photocatalytic hydrogen production. This research highlights the potential of these compounds in energy conversion, particularly in harnessing solar energy for hydrogen production (Tiwari et al., 2015).

Spectroscopic Investigations for Sensor Applications

The spectral variations of vinyl-substituted 10H-phenothiazine derivatives have been studied for potential sensor applications. These investigations focus on understanding the intramolecular charge transfer and electronic rearrangement, which are critical in developing advanced sensing technologies (Lin & Chang, 2009).

Synthesis and Characterization for Organic Dyes

Phenothiazine derivatives, synthesized from this compound, have been characterized and applied as organic dyes in dye-sensitized solar cells. These studies include characterizing molecular geometries and electronic properties, providing insights into their effectiveness as photosensitizers (TamilSelvan et al., 2020).

Electroluminescent Organic Semiconductors

Research has also focused on phenothiazine and carbazole substituted pyrene-based semiconductors for OLED devices. These materials, derived from this compound, demonstrate promising performance in organic light emitting diodes, showcasing the potential of these derivatives in electronic display technology (Salunke et al., 2016).

Future Directions

The study of 3-Bromo-10H-phenothiazine and other phenothiazine derivatives is ongoing, with research focusing on their potential applications in optoelectronics and catalytic applications . Their intriguing chemical and physical properties make them a promising area of study for future research .

Properties

IUPAC Name

3-bromo-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIAYIESCUSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300599
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-23-9
Record name 3939-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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